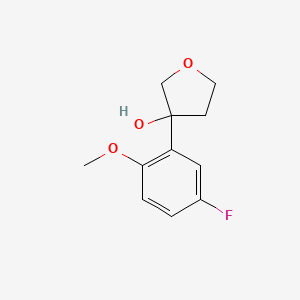

3-(5-Fluoro-2-methoxyphenyl)oxolan-3-ol

Description

3-(5-Fluoro-2-methoxyphenyl)oxolan-3-ol is a tetrahydrofuran (oxolane) derivative substituted at the 3-position with a hydroxyl group and a 5-fluoro-2-methoxyphenyl moiety. Its molecular formula is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol (inferred from structural analogs in ). The compound features a fused aromatic-electrophilic system due to the electron-withdrawing fluorine and electron-donating methoxy groups on the phenyl ring, which may influence its reactivity and biological interactions.

Properties

IUPAC Name |

3-(5-fluoro-2-methoxyphenyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-14-10-3-2-8(12)6-9(10)11(13)4-5-15-7-11/h2-3,6,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBALZMCVXDMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2(CCOC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Electronic Properties

The table below highlights key structural differences and similarities among oxolan-3-ol derivatives:

Key Observations :

- Electronic Effects : The fluorine atom in this compound enhances electrophilicity and metabolic stability compared to bromine in CID 105503976, which may increase steric hindrance.

- Hydrogen Bonding : The hydroxyl group at position 3 enables hydrogen bonding, critical for interactions in biological systems (e.g., enzyme binding).

Preparation Methods

Synthesis of (5-Fluoro-2-methoxyphenyl)methanol Intermediate

The synthesis begins with the reduction of 5-fluoro-2-methoxybenzaldehyde to (5-fluoro-2-methoxyphenyl)methanol. Sodium borohydride (NaBH₄) in methanol at 20°C for 1–18 hours achieves this reduction with yields up to 96%. Alternative reductants like lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at 23°C for 1 hour also yield the alcohol intermediate.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Reductant | NaBH₄ (1.2 eq) |

| Solvent | MeOH or THF |

| Temperature | 20–23°C |

| Yield | 85–96% |

Oxolane Ring Formation via Acid-Catalyzed Cyclization

The alcohol intermediate undergoes cyclization to form the oxolane ring. Using concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 2–6 hours promotes intramolecular etherification. For example, 3-(4-methoxyphenyl)oxolan-3-ol was synthesized via similar conditions, achieving 52–70% yields.

Optimization Insights

-

Acid Catalyst : H₂SO₄ > TFA > HCl (due to superior protonation efficiency).

-

Solvent : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing carbocation intermediates.

Epoxide Ring-Opening Strategy

Epoxidation of Allyl Alcohol Derivatives

A two-step approach involves epoxidizing an allyl alcohol derivative of 5-fluoro-2-methoxyphenylmethanol. Meta-chloroperbenzoic acid (mCPBA) in DCM at 0°C for 1 hour forms the epoxide, which is subsequently ring-opened using aqueous acid (e.g., H₂SO₄) to yield the oxolane.

Representative Data

| Step | Conditions | Yield |

|---|---|---|

| Epoxidation | mCPBA (1.1 eq), DCM, 0°C | 75% |

| Ring-Opening | H₂SO₄ (0.5 M), H₂O, 25°C | 68% |

Stereochemical Control

The stereochemistry of the hydroxymethyl group is influenced by the epoxide’s geometry. Trans-epoxides favor equatorial hydroxyl groups, while cis-epoxides lead to axial configurations. Catalytic asymmetric epoxidation using Jacobsen’s catalyst ((R,R)-salen-Mn) achieves enantiomeric excess (ee) >90%.

Multi-Component One-Pot Synthesis

Ultrasound-Assisted Cyclization

A one-pot method combines (5-fluoro-2-methoxyphenyl)methanol with diethyl acetylenedicarboxylate and malononitrile under ultrasound irradiation (25 kHz, 40°C). Indium chloride (InCl₃, 20 mol%) in 50% ethanol catalyzes the reaction, achieving 80–95% yields in 20 minutes.

Advantages

Mechanistic Pathway

-

Knoevenagel Condensation : Malononitrile reacts with the aldehyde derivative to form an α,β-unsaturated nitrile.

-

Michael Addition : The alcohol attacks the nitrile, forming a diastereomeric adduct.

-

Cyclization : Intramolecular nucleophilic substitution closes the oxolane ring.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Grignard Cyclization | 70–85 | 6–12 h | Moderate | High |

| Epoxide Ring-Opening | 65–75 | 3–5 h | High | Moderate |

| One-Pot Ultrasound | 80–95 | 0.3 h | Low | High |

Key Observations

-

The one-pot method offers the highest efficiency but requires specialized equipment.

-

Epoxide ring-opening provides superior stereocontrol, critical for pharmaceutical applications.

Challenges and Optimization Strategies

Byproduct Formation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 3-(5-Fluoro-2-methoxyphenyl)oxolan-3-ol?

- Methodology :

- Synthesis : Utilize cyclization reactions (e.g., acid-catalyzed ring closure) of precursors such as fluorinated phenylacetonitrile derivatives (e.g., 3-Fluoro-5-methoxyphenylacetonitrile, as in ). Alternatively, employ oxetane ring formation via the Paternò-Büchi reaction, analogous to methods used for 3-(3,5-Difluorophenyl)oxetan-3-OL .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via TLC or HPLC .

Q. How can the structural and stereochemical properties of this compound be characterized?

- Methodology :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and oxolane ring conformation. Compare chemical shifts with structurally similar compounds (e.g., 3-(3,5-Difluorophenyl)oxetan-3-OL) .

- X-ray Crystallography : Resolve absolute stereochemistry, particularly if chiral centers are present .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., CHFO) .

Q. What are the key stability considerations for this compound under varying experimental conditions?

- Methodology :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Photostability : Expose to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC .

- pH Sensitivity : Test solubility and stability in buffers (pH 2–12) over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions in biological systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the oxolane ring and fluorophenyl group to predict sites of chemical reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Compare with analogs (e.g., 3-(2-Fluorophenyl)oxetan-3-ol) to assess substituent effects .

Q. What strategies can resolve contradictions in reported solubility or reactivity data for fluorinated oxolane derivatives?

- Methodology :

- Meta-Analysis : Compare datasets from structurally related compounds (e.g., 3-(3,5-Difluorophenyl)oxetan-3-OL vs. 3-(2-Fluorophenyl)oxetan-3-ol) to identify substituent-driven trends .

- Reproducibility Studies : Repeat experiments under controlled conditions (e.g., standardized solvent systems, temperature) to isolate variables .

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test bioactivity in vitro (e.g., enzyme inhibition assays) .

- Pharmacokinetic Profiling : Measure logP (octanol/water partitioning) and membrane permeability using Caco-2 cell models .

Q. What advanced techniques identify and quantify metabolites of this compound in biological matrices?

- Methodology :

- Radiolabeling : Synthesize C-labeled analogs to track metabolic pathways in vivo.

- LC-MS/MS : Use high-sensitivity tandem MS to detect phase I/II metabolites (e.g., glucuronides, sulfates) in plasma or urine .

Q. How can enantiomeric purity be ensured during synthesis, and what are the implications of chirality on bioactivity?

- Methodology :

- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.